Cas no 439614-62-7 (Methyl 1-bromoisoquinoline-3-carboxylate)

Methyl 1-bromoisoquinoline-3-carboxylate is a versatile heterocyclic building block used in organic synthesis and pharmaceutical research. Its key structural features include a reactive bromine substituent at the 1-position and an ester group at the 3-position, enabling further functionalization through cross-coupling reactions, nucleophilic substitutions, or hydrolysis. The isoquinoline scaffold is of particular interest in medicinal chemistry due to its prevalence in bioactive compounds. This compound offers high purity and stability, making it suitable for precise synthetic applications. Its compatibility with palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, enhances its utility in constructing complex molecular architectures for drug discovery and material science.
Methyl 1-bromoisoquinoline-3-carboxylate structure
439614-62-7 structure
Product Name:Methyl 1-bromoisoquinoline-3-carboxylate
CAS No:439614-62-7
MF:C11H8BrNO2
MW:266.090722084045
CID:1084383
PubChem ID:11043688
Update Time:2025-06-08

Methyl 1-bromoisoquinoline-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 1-bromoisoquinoline-3-carboxylate
    • Methyl 1-bromo-3-isoquinolinecarboxylate
    • 1-BROMO-IMIDAZO[1,5-A]PYRIDINE
    • 1-bromoisoquinoline-3-carboxylic acid methyl ester
    • AG-H-57307
    • CTK5G0473
    • Imidazo[1,5-a]pyridine,1-bromo-
    • QC-5018
    • RP25488
    • WTI-10518
    • Methyl1-bromoisoquinoline-3-carboxylate
    • G73269
    • DB-401777
    • 439614-62-7
    • Inchi: 1S/C11H8BrNO2/c1-15-11(14)9-6-7-4-2-3-5-8(7)10(12)13-9/h2-6H,1H3
    • InChI Key: RMMKCLNZXIZONQ-UHFFFAOYSA-N
    • SMILES: BrC1=C2C=CC=CC2=CC(C(=O)OC)=N1

Computed Properties

  • Exact Mass: 264.97384g/mol
  • Monoisotopic Mass: 264.97384g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 39.2Ų

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Methyl 1-bromoisoquinoline-3-carboxylate Suppliers

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(CAS:439614-62-7)Methyl 1-bromoisoquinoline-3-carboxylate
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Additional information on Methyl 1-bromoisoquinoline-3-carboxylate

Methyl 1-bromoisoquinoline-3-carboxylate (CAS No. 439614-62-7): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 1-bromoisoquinoline-3-carboxylate (CAS No. 439614-62-7) is a highly versatile and significant compound in the realm of pharmaceutical chemistry. This heterocyclic aromatic ester serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and cardiovascular diseases. The compound's unique structural features, including the presence of a bromine substituent and a carboxylate ester group, make it an invaluable building block for medicinal chemists.

The Methyl 1-bromoisoquinoline-3-carboxylate molecule belongs to the isoquinoline family, a class of nitrogen-containing heterocycles with a rich history in drug discovery. Isoquinolines and their derivatives have been extensively studied for their pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. The introduction of a bromine atom at the 1-position and an ester group at the 3-position enhances the reactivity of this compound, allowing for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other synthetic transformations.

In recent years, there has been a surge in research focused on developing novel therapeutic agents for neurological disorders such as Alzheimer's disease and Parkinson's disease. Isoquinoline derivatives have emerged as promising candidates due to their ability to interact with specific biological targets. For instance, studies have demonstrated that certain isoquinoline-based compounds can modulate neurotransmitter systems, offering potential treatments for cognitive impairments. The synthesis of these derivatives often relies on intermediates like Methyl 1-bromoisoquinoline-3-carboxylate, which provides a scaffold for introducing additional functional groups that enhance binding affinity and selectivity.

The role of Methyl 1-bromoisoquinoline-3-carboxylate extends beyond its use in neurological drug development. It has also been utilized in the synthesis of compounds targeting cardiovascular diseases. For example, researchers have explored its potential in developing antihypertensive agents by incorporating it into structures that inhibit angiotensin-converting enzymes (ACE). The bromine atom at the 1-position facilitates palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups that are known to modulate cardiovascular function.

The carboxylate ester group in Methyl 1-bromoisoquinoline-3-carboxylate further enhances its utility as a synthetic intermediate. This group can be hydrolyzed to form a carboxylic acid or converted into other functional moieties such as amides or thiols through standard chemical transformations. Such flexibility makes it an attractive choice for medicinal chemists who require intermediates capable of undergoing multiple synthetic steps without losing structural integrity.

Advances in synthetic methodologies have also contributed to the growing importance of Methyl 1-bromoisoquinoline-3-carboxylate. Modern techniques such as flow chemistry and microwave-assisted synthesis have enabled more efficient and scalable production of this compound. These methods not only improve yield but also reduce reaction times, making it more cost-effective for industrial applications. Additionally, green chemistry principles have been integrated into its synthesis, minimizing waste and hazardous byproducts.

The pharmacological potential of Methyl 1-bromoisoquinoline-3-carboxylate has been further explored through computational modeling and high-throughput screening (HTS). These approaches allow researchers to rapidly assess the binding affinity of various derivatives to biological targets, accelerating the drug discovery process. Computational studies have predicted that modifications to the bromine-substituted isoquinoline core could enhance potency and selectivity against specific enzymes or receptors involved in disease pathways.

In conclusion, Methyl 1-bromoisoquinoline-3-carboxylate (CAS No. 439614-62-7) is a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural features and reactivity make it indispensable for developing novel therapeutic agents targeting neurological and cardiovascular diseases. With ongoing advancements in synthetic chemistry and drug discovery technologies, this compound is poised to play an even greater role in future medical innovations.

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(CAS:439614-62-7)Methyl 1-bromoisoquinoline-3-carboxylate
A1086910
Purity:99%/99%/99%
Quantity:5g/1g/250mg
Price ($):1390.0/446.0/187.0
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